molecular formula C19H18N4O4S2 B2389390 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 850915-63-8

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

货号: B2389390
CAS 编号: 850915-63-8
分子量: 430.5
InChI 键: OJMNFYFGJBOFGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 5-methyl-1,2-oxazol-3-yl group. The sulfanyl bridge and heterocyclic substituents (oxazole) contribute to its structural uniqueness, likely affecting solubility, bioavailability, and target specificity .

属性

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-11-9-15(22-27-11)21-16(24)10-29-19-20-14-7-8-28-17(14)18(25)23(19)12-3-5-13(26-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNFYFGJBOFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core through a cyclization reaction involving thiophene and pyrimidine precursors. This step typically requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl precursor reacts with the thienopyrimidine core. This step may involve the use of a halogenated methoxyphenyl compound and a base to promote the substitution reaction.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative. This step may require the use of a dehydrating agent to facilitate the cyclization process.

    Final Coupling Reaction: The final step involves the coupling of the thienopyrimidine core with the oxazole ring through a sulfanyl linkage. This step may require the use of a coupling reagent, such as a carbodiimide, to promote the formation of the sulfanyl bond.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and efficient production.

化学反应分析

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents for this reaction include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group. Common reducing agents for this reaction include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyphenyl group can undergo substitution reactions, where the methoxy group is replaced by other functional groups. This reaction may involve the use of halogenated reagents and a base to promote the substitution.

    Cyclization: The compound can undergo cyclization reactions to form additional ring structures, particularly involving the oxazole ring. This reaction may require the use of a dehydrating agent or a strong acid to facilitate the cyclization process.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the oxo group may yield hydroxyl derivatives.

科学研究应用

2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with specific enzymes or receptors. This may include studies on its potential as an inhibitor or activator of specific biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. This may include studies on its potential as an anticancer, antiviral, or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability, electrical conductivity, or mechanical strength. This may include applications in the development of new polymers, coatings, or electronic devices.

作用机制

The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and thereby modulating the associated biological pathways. This may include inhibition of kinases, proteases, or other enzymes involved in disease processes.

    Receptor Modulation: The compound may interact with specific receptors, either activating or blocking their signaling pathways. This may include modulation of G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types.

    Gene Expression Regulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins. This may include modulation of specific genes involved in cell growth, differentiation, or apoptosis.

相似化合物的比较

Table 1: Structural Comparison of Analogs

Compound Name R1 (Position 3) R2 (Acetamide Substituent) Key Structural Differences
Target Compound 4-Methoxyphenyl 5-Methyl-1,2-oxazol-3-yl Reference standard
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 4-Methylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl Methyl vs. methoxy on phenyl; thiadiazole vs. oxazole
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 4-Fluorophenyl 6-Methylbenzothiazol-2-yl Fluoro vs. methoxy; benzothiazole vs. oxazole
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-Ethoxyphenyl 4-Methylphenyl Ethoxy vs. methoxy; extended bicyclic scaffold
  • Substituent Impact: Methoxy vs. Heterocyclic Moieties: Oxazole (target) offers moderate steric bulk, whereas thiadiazole () and benzothiazole () introduce larger, aromatic systems that may alter target selectivity .

Computational Similarity Metrics

  • Tanimoto and Dice Indices : Studies using Morgan fingerprints or MACCS keys (–3) suggest analogs with ≥0.5 Tanimoto coefficients share significant structural overlap. For example, the target compound and ’s analog likely exhibit ~60–70% similarity due to shared scaffolds, while differences in substituents reduce the index .
  • Murcko Scaffold Analysis: All analogs share the thieno-pyrimidin core, enabling affinity comparisons within this chemotype. Substitutions at R1 and R2 explain variability in docking scores and binding pocket interactions .

Bioactivity and Pharmacokinetic Profiles

  • Enzyme Inhibition : The target compound’s methoxy group may enhance interactions with polar residues in enzyme active sites compared to methyl () or fluoro () analogs. Molecular dynamics simulations () could quantify these differences.
  • Pharmacokinetics : The 4-methoxy group likely improves aqueous solubility compared to hydrophobic methyl or fluorophenyl variants, as seen in similar compounds (). However, oxazole’s lower metabolic stability compared to benzothiazole () might reduce half-life .

生物活性

The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex heterocyclic organic compound notable for its diverse biological activities. This article synthesizes current research findings on its biological activity, including in vitro and in vivo studies, molecular docking analyses, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thienopyrimidine core , which includes thiophene and pyrimidine rings. The presence of the methoxy group on the phenyl ring and the oxazol moiety contributes to its chemical reactivity and biological profile.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC19H18N4O4S
CAS NumberNot specified

Anticancer Activity

Research indicates that compounds with similar thienopyrimidine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. A study reported that thienopyrimidine derivatives inhibited cell proliferation through apoptosis induction mechanisms .

Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory potential. Inhibitory effects on cyclooxygenase (COX) enzymes have been documented. For example, derivatives demonstrated moderate inhibition of COX-2 and lipoxygenases (LOX), which are key players in inflammatory pathways .

Antioxidant Properties

Antioxidant activity has also been a focus of research. The ability to scavenge free radicals contributes to the potential therapeutic applications of these compounds in oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between the compound and target proteins. These studies suggest that the compound can form stable complexes with enzymes implicated in cancer progression and inflammation. Key interactions include hydrogen bonding and hydrophobic interactions with active site residues .

Case Studies

  • Cytotoxicity Against MCF-7 Cells : One study evaluated the cytotoxic effects of thienopyrimidine derivatives against MCF-7 cells. The results indicated an IC50 value of approximately 10 μM for certain derivatives, suggesting significant anticancer activity .
  • Inhibition of COX Enzymes : Another investigation focused on the anti-inflammatory properties of related compounds. The study found that specific derivatives inhibited COX-2 with IC50 values ranging from 5 to 15 μM .

常见问题

How can researchers optimize the multi-step synthesis of this thieno[3,2-d]pyrimidine derivative to improve yield and purity?

Methodological Answer:
Optimization requires systematic adjustments to reaction conditions:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF, DMSO) for sulfanyl coupling steps to enhance nucleophilicity .
  • Catalyst screening: Test bases like triethylamine or DBU for thioether bond formation; kinetic studies can identify ideal stoichiometry .
  • Temperature control: Maintain 60–80°C during cyclization to prevent side reactions (e.g., oxidation of the thieno ring) .
  • Purification: Employ gradient elution in reverse-phase HPLC or silica gel chromatography to isolate intermediates .
    Advanced Note: Use in-line FTIR or NMR to monitor reaction progress in real-time, enabling rapid parameter adjustments .

What analytical techniques are critical for confirming the structural integrity of this compound and its intermediates?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS): Validate molecular formula accuracy (e.g., ESI-HRMS for [M+H]+ ions) .
  • Multinuclear NMR: Assign ¹H and ¹³C signals to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; thieno ring protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography: Resolve ambiguity in stereochemistry or regiochemistry of the thieno-pyrimidine core .
    Advanced Note: Combine DFT calculations with experimental NMR data to predict and verify chemical shifts for novel intermediates .

How should researchers design assays to evaluate the compound’s biological activity against cancer or inflammatory targets?

Methodological Answer:

  • Target selection: Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (e.g., COX-2) based on structural analogs .
  • In vitro assays: Use fluorescence polarization for kinase inhibition or ELISA for cytokine suppression (e.g., TNF-α/IL-6 in macrophages) .
  • Dose-response curves: Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values; include positive controls (e.g., doxorubicin for cytotoxicity) .
    Advanced Note: Employ CRISPR-edited cell lines to knockout suspected targets and validate mechanism-of-action specificity .

How can contradictory data in biological activity studies (e.g., varying IC₅₀ across cell lines) be systematically addressed?

Methodological Answer:

  • Source validation: Confirm compound purity (>95% via HPLC) and stability (e.g., LC-MS after 24h in assay media) to rule out degradation artifacts .
  • Cell line profiling: Compare genetic backgrounds (e.g., p53 status, receptor expression) using RNA-seq or Western blot .
  • Solubility checks: Measure solubility in assay buffers (DMSO stock ≤0.1% to avoid solvent toxicity) .
    Advanced Note: Apply machine learning models to correlate structural features with activity trends across datasets, identifying key substituent contributions .

What computational strategies are effective for predicting the compound’s binding modes and ADMET properties?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Glide to dock into homology models of target proteins (e.g., COX-2 active site) .
  • MD simulations: Run 100-ns trajectories to assess binding stability and identify critical residue interactions (e.g., hydrogen bonds with pyrimidine carbonyl) .
  • ADMET prediction: Apply QSAR models in Schrödinger or ADMET Predictor™ to estimate permeability (LogP), CYP inhibition, and hERG liability .
    Advanced Note: Integrate free-energy perturbation (FEP) calculations to optimize substituents for improved binding affinity .

How can researchers resolve challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process optimization: Replace batch reactions with flow chemistry for exothermic steps (e.g., thieno ring cyclization) to enhance heat dissipation .
  • Catalyst recycling: Test immobilized catalysts (e.g., polymer-supported Pd for coupling reactions) to reduce costs .
  • Workup simplification: Switch from column chromatography to crystallization for intermediate purification (e.g., using ethanol/water mixtures) .
    Advanced Note: Leverage process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) during scale-up .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。